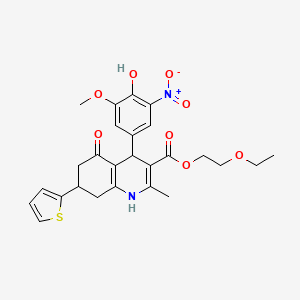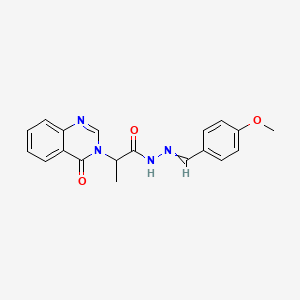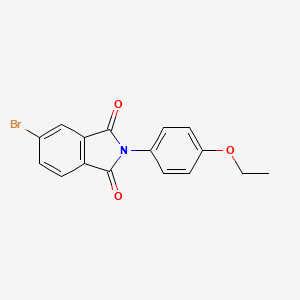![molecular formula C19H22Cl2N2O2 B11628131 Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate](/img/structure/B11628131.png)
Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate, often involves multi-step reactions. Common methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenones with aldehydes or ketones in the presence of acidic or basic catalysts.
Skraup Synthesis: This involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This method uses aniline derivatives and α,β-unsaturated carbonyl compounds under acidic conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods, such as:
Microwave-Assisted Synthesis: This method reduces reaction time and energy consumption.
Solvent-Free Reactions: These reactions minimize the use of harmful solvents.
Catalyst Recycling: Using recyclable catalysts like clay or ionic liquids.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Substitution: Formation of halogenated or nitrated quinolines.
Scientific Research Applications
Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . This compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]quinoline-3-carboxylate .
- 2-Chloroquinoline-3-carbaldehyde .
Uniqueness
Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylcyclohexylamino group enhances its binding affinity to molecular targets, making it a potent compound in various applications .
Properties
Molecular Formula |
C19H22Cl2N2O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H22Cl2N2O2/c1-3-25-19(24)13-10-22-18-12(8-9-14(20)16(18)21)17(13)23-15-7-5-4-6-11(15)2/h8-11,15H,3-7H2,1-2H3,(H,22,23) |
InChI Key |
FHTKGVZBGKHFDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3CCCCC3C)C=CC(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B11628049.png)
![ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628055.png)
![N~1~-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11628062.png)
![5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11628068.png)
![methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628076.png)

![ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628099.png)
![2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11628104.png)
![1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea](/img/structure/B11628105.png)
![2-(4-chlorophenyl)-3-[3-(4-methoxyphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11628115.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628118.png)

![(3Z)-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11628147.png)

